

Application Notes and Protocols for ZK824859 in In Vitro Assays

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Compound of Interest

Compound Name: ZK824859

Cat. No.: B12284435

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Introduction

ZK824859 is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1] Its inhibitory activity against uPA makes it a valuable tool for in vitro studies investigating cancer cell invasion, metastasis, and angiogenesis. **ZK824859** hydrochloride is orally available and demonstrates selectivity for human uPA with an IC₅₀ of 79 nM.[1] Its inhibitory concentrations for tissue plasminogen activator (tPA) and plasmin are significantly higher, at 1580 nM and 1330 nM, respectively, highlighting its specificity.[1] These application notes provide detailed protocols for the preparation of **ZK824859** solutions and its use in various in vitro assays to assess its biological activity.

Chemical Properties of ZK824859 Hydrochloride

A summary of the key chemical properties of **ZK824859** hydrochloride is provided in the table below.

Property	Value
Molecular Formula	C ₂₃ H ₂₃ ClF ₂ N ₂ O ₄
Molecular Weight	464.89 g/mol
Appearance	Solid, Light yellow to yellow
CAS Number	2436760-76-6

Preparation of ZK824859 Solutions for In Vitro Assays

Proper preparation of **ZK824859** solutions is critical for obtaining accurate and reproducible results in in vitro assays. **ZK824859** hydrochloride is highly soluble in DMSO (≥ 125 mg/mL).^[1] For cell-based assays, it is essential to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation

- Solvent: Use newly opened, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can negatively impact solubility.^[1]
 - Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in DMSO.
 - Procedure:
 - Accurately weigh the required amount of **ZK824859** hydrochloride powder.
 - Add the calculated volume of DMSO to achieve the desired stock concentration.
 - To aid dissolution, the solution can be gently warmed or sonicated if precipitation occurs.
- ^[1]

- Storage: Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Avoid repeated freeze-thaw cycles.

Working Solution Preparation

For in vitro assays, the DMSO stock solution should be serially diluted to the desired final concentrations using the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity.

The following table summarizes solvent formulations for preparing **ZK824859** working solutions.^[1]

Protocol	Solvent Composition	Final Concentration
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.47 mM)
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.47 mM)
3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.47 mM)

Experimental Protocols

uPA Enzymatic Inhibition Assay

This assay determines the ability of **ZK824859** to inhibit the catalytic activity of uPA. The assay can be performed in a colorimetric or fluorometric format using a specific uPA substrate.

a) Fluorometric Assay Protocol

This protocol is adapted from commercially available urokinase inhibitor screening kits.

Materials:

- Human urokinase (uPA) enzyme
- Fluorogenic uPA substrate (e.g., Z-GGR-AMC)

- Assay Buffer (e.g., Tris-HCl, pH 8.5)
- **ZK824859** stock solution in DMSO
- Positive control inhibitor (e.g., amiloride hydrochloride)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

- Prepare serial dilutions of **ZK824859** in Assay Buffer. Also, prepare a positive control inhibitor and a vehicle control (Assay Buffer with the same final DMSO concentration).
- Add 50 µL of the diluted **ZK824859**, positive control, or vehicle control to the wells of the 96-well plate.
- Add 50 µL of the human uPA enzyme solution to each well.
- Incubate the plate at room temperature for 10-15 minutes, protected from light.
- Prepare the uPA substrate solution in Assay Buffer.
- Add 50 µL of the uPA substrate solution to each well to initiate the reaction.
- Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes in kinetic mode.

Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Determine the percent inhibition for each concentration of **ZK824859** using the following formula: % Inhibition = $[1 - (\text{Rate of sample} / \text{Rate of vehicle control})] \times 100$

- Plot the percent inhibition against the logarithm of the **ZK824859** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

b) Colorimetric Assay Protocol

Materials:

- Human urokinase (uPA) enzyme
- Chromogenic uPA substrate
- Assay Buffer (e.g., Tris-HCl, pH 8.5)
- **ZK824859** stock solution in DMSO
- Positive control inhibitor
- 96-well clear, flat-bottom microplate
- Microplate reader (absorbance at 405 nm)

Procedure:

- Follow steps 1-6 of the fluorometric assay protocol, using a chromogenic substrate.
- Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes).
- Measure the absorbance at 405 nm.

Data Analysis:

- Subtract the absorbance of the blank (no enzyme) from all readings.
- Calculate the percent inhibition as described for the fluorometric assay.
- Determine the IC₅₀ value from the dose-response curve.

Reaction Setup Table:

Component	Sample Well	Vehicle Control Well	Blank Well
ZK824859/Control	50 µL	-	-
Assay Buffer + DMSO	-	50 µL	100 µL
uPA Enzyme	50 µL	50 µL	-
uPA Substrate	50 µL	50 µL	50 µL
Total Volume	150 µL	150 µL	150 µL

Cell-Based Assays

For cell-based assays, it is recommended to use cell lines with high expression of uPA and its receptor, uPAR, such as the human prostate cancer cell lines PC3 and DU145, or the human breast cancer cell line MDA-MB-231.

a) Cell Migration Assay (Scratch Assay)

This assay assesses the effect of **ZK824859** on the collective migration of a cell monolayer.

Materials:

- Selected cancer cell line (e.g., PC3, MDA-MB-231)
- Complete cell culture medium
- Serum-free cell culture medium
- **ZK824859** stock solution in DMSO
- 6-well or 12-well tissue culture plates
- Sterile 200 µL pipette tips
- Microscope with a camera

Procedure:

- Seed the cells in the culture plates and grow them to form a confluent monolayer.
- Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the medium with serum-free medium containing various concentrations of **ZK824859** or a vehicle control.
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
- Measure the width of the scratch at multiple points for each image.

Data Analysis:

- Calculate the average scratch width at each time point for each condition.
- Determine the percentage of wound closure using the formula: % Wound Closure = $[1 - (\text{Average width at } T_t / \text{Average width at } T_0)] \times 100$
- Compare the rate of wound closure between **ZK824859**-treated and control cells.

b) Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of **ZK824859** to inhibit the invasion of cells through a basement membrane matrix.

Materials:

- Selected cancer cell line
- Transwell inserts with 8 µm pore size membranes
- Matrigel or other basement membrane extract
- Serum-free and serum-containing cell culture medium
- **ZK824859** stock solution in DMSO

- Cotton swabs
- Cell stain (e.g., Crystal Violet)

Procedure:

- Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Resuspend the cells in serum-free medium containing different concentrations of **ZK824859** or a vehicle control.
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Add serum-containing medium (as a chemoattractant) to the lower chamber.
- Incubate the plate for 24-48 hours.
- After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
- Fix and stain the invading cells on the bottom of the membrane.
- Count the number of stained cells in several microscopic fields.

Data Analysis:

- Calculate the average number of invading cells per field for each condition.
- Determine the percentage of invasion inhibition: % Invasion Inhibition = $[1 - (\text{Average invading cells in sample} / \text{Average invading cells in control})] \times 100$

Western Blot Analysis of Downstream Signaling

This protocol allows for the investigation of **ZK824859**'s effect on the uPA-mediated signaling pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

- Selected cancer cell line

- **ZK824859** stock solution in DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies against p-FAK, FAK, p-Akt, Akt, p-ERK1/2, and ERK1/2
- HRP-conjugated secondary antibodies
- ECL Western blotting detection reagents

Procedure:

- Seed cells and grow them to 70-80% confluency.
- Treat the cells with various concentrations of **ZK824859** or a vehicle control for a specified time.
- Lyse the cells with RIPA buffer and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an ECL detection system.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated protein bands to the total protein bands.
- Compare the levels of protein phosphorylation between **ZK824859**-treated and control cells.

Signaling Pathways and Experimental Workflows

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References

- 1. clyte.tech [clyte.tech]
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